
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily studied for its potential applications in the treatment of type 2 diabetes mellitus. It is characterized by its complex molecular structure, which includes multiple acetoxy groups and an oxo group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves multiple steps, starting from dapagliflozin. The process typically includes acetylation reactions where hydroxyl groups are converted into acetoxy groups using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, converting them into ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include amides, ethers, and thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is used as a reference material for studying the properties and reactions of acetoxy and oxo groups.
Biology: In biological research, this compound is used to study the mechanisms of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: In medicine, it is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus. It helps in understanding the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antidiabetic drugs.
Wirkmechanismus
The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. By inhibiting SGLT2, the compound reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine (glycosuria). This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus.
Vergleich Mit ähnlichen Verbindungen
Dapagliflozin: The parent compound, also an SGLT2 inhibitor.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.
Uniqueness: 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is unique due to its multiple acetoxy groups, which may influence its pharmacokinetic properties and metabolic stability. This structural difference can lead to variations in its absorption, distribution, metabolism, and excretion compared to other SGLT2 inhibitors.
Eigenschaften
Molekularformel |
C41H47ClO19 |
|---|---|
Molekulargewicht |
879.2 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47ClO19/c1-9-51-30-13-10-27(11-14-30)16-28-17-29(12-15-31(28)42)41(53-19-32-34(54-21(3)44)36(56-23(5)46)38(40(50)60-32)58-25(7)48)39(59-26(8)49)37(57-24(6)47)35(55-22(4)45)33(61-41)18-52-20(2)43/h10-15,17,32-39H,9,16,18-19H2,1-8H3/t32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1 |
InChI-Schlüssel |
FXRHEOZQWXCHIU-LPIILBNFSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC[C@H]4[C@H]([C@@H]([C@H](C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC4C(C(C(C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



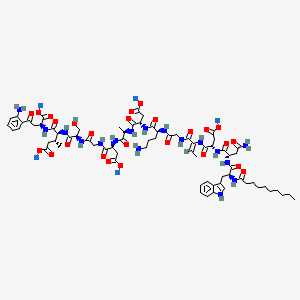
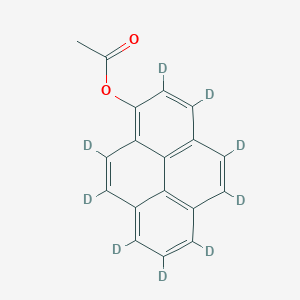
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
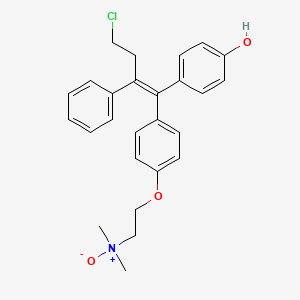
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

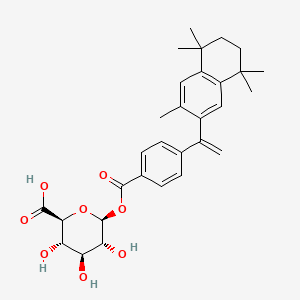
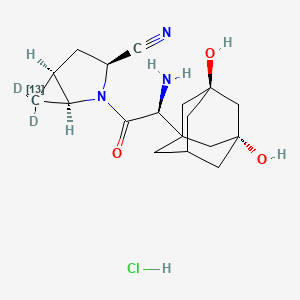
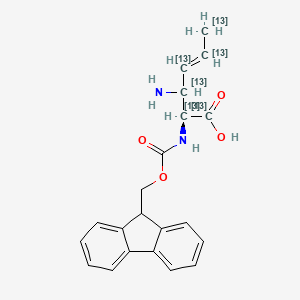
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
